molecular formula C14H14FN3O3 B2450332 3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione CAS No. 2310157-76-5

3-(1-(2-Fluorobenzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2450332
CAS RN: 2310157-76-5
M. Wt: 291.282
InChI Key: CJPFIWIRLVYKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound could involve the use of a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The synthesis strategies could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of this compound is characterized by a pyrrolidine ring, which is a saturated scaffold . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Fluorescent Organoboron Complexes

A study by Garre et al. (2019) discusses the synthesis of a highly fluorescent family of unsymmetrical organoboron complexes containing imidazolidine-2,4-dione moieties. These compounds, including derivatives with alkyl chains ending in an alkyne or an azide group, show strong absorptions across a wide UV-Vis spectrum and strong emission, with potential utility in bioorthogonal chemistry. One fluorophore with a glycol substituent, enhancing water solubility without compromising fluorescence, was highlighted for its importance (Garre et al., 2019).

Hypoglycemic Activity

A series of imidazopyridine thiazolidine-2,4-diones, designed and synthesized as analogues of the hypoglycemic compound rosiglitazone, were evaluated by Oguchi et al. (2000). They studied their effects on insulin-induced adipocyte differentiation in vitro and their hypoglycemic activity in genetically diabetic mice, revealing promising structure-activity relationships (Oguchi et al., 2000).

N-Heterocyclic Carbene Precursors

Hobbs et al. (2010) investigated potential N-heterocyclic carbene (NHC) precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. The study focused on the stability and structure of these compounds, revealing insights into their electron delocalization, reactivity, and the instability of NHCs with an oxalamide skeleton (Hobbs et al., 2010).

Synthesis and Structural Analysis

Prasad et al. (2018) synthesized and characterized a new racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione. The research involved spectral, thermal, and X-ray diffraction studies, comparing molecular geometry optimization parameters with experimental results, providing insights into the diketo monomer structure (Prasad et al., 2018).

Mechanism of Action

The mechanism of action of this compound could be related to its binding mode to enantioselective proteins . The different stereoisomers and the spatial orientation of substituents can influence this binding mode .

Future Directions

The future directions for this compound could involve the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .

properties

IUPAC Name

3-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-11-4-2-1-3-10(11)13(20)17-6-5-9(8-17)18-12(19)7-16-14(18)21/h1-4,9H,5-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPFIWIRLVYKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.